(R)-4-(1-Amino-2-hydroxyethyl)benzamide

Chiral Resolution Enantioselective Synthesis Stereochemistry

Securing enantiopure chiral building blocks with orthogonal functional handles remains a persistent bottleneck in medicinal chemistry and asymmetric catalysis. (R)-4-(1-Amino-2-hydroxyethyl)benzamide (CAS 1336715-38-8) resolves this with a defined (R)-configuration and three reactive groups-primary amine, primary alcohol, and benzamide-on a single compact scaffold. • Enables bidentate metal coordination (Ti, Zn, Cu) for enantioselective alkylation, epoxidation, and aldol reactions • Defined (R)-stereochemistry ensures reproducible SAR data and chiral HPLC/SFC method development • Orthogonal reactivity supports sequential amide coupling, O-alkylation, and directed ortho-metalation for rapid library synthesis

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
Cat. No. B13111050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-(1-Amino-2-hydroxyethyl)benzamide
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CO)N)C(=O)N
InChIInChI=1S/C9H12N2O2/c10-8(5-12)6-1-3-7(4-2-6)9(11)13/h1-4,8,12H,5,10H2,(H2,11,13)/t8-/m0/s1
InChIKeyXVSAMUZOUUPQFI-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-4-(1-Amino-2-hydroxyethyl)benzamide – Overview


(R)-4-(1-Amino-2-hydroxyethyl)benzamide (CAS 1336715-38-8) is a chiral benzamide derivative bearing a β-amino alcohol side chain at the para position of the phenyl ring, with molecular formula C9H12N2O2 and molecular weight 180.20 g/mol [1]. It belongs to the class of β-amino-α-hydroxy amides, a privileged scaffold in medicinal chemistry due to the presence of both hydrogen-bond donor and acceptor functionalities on a stereodefined two-carbon linker adjacent to the benzamide core [2]. The (R) absolute configuration at the benzylic carbon distinguishes it from its (S)-enantiomer (CAS 1336346-73-6) and determines its behavior in chiral environments, including enantioselective synthesis, chiral chromatography, and biological target recognition [1].

Chiral (R)-enantiomer for stereochemical studies Enantiomer-specific attribution required for chiral HPLC, asymmetric synthesis, and target engagement assays
β-amino alcohol motif for metal coordination Vicinal NH₂/OH groups support bidentate chelation and stereodirecting hydrogen-bond networks
para-Benzamide core as spectroscopic handle Amide chromophore and predictable ¹H NMR/IR signatures facilitate reaction monitoring

Why Generic Analogs Cannot Replace This Compound


Compounds within the aminoethyl-benzamide family cannot be simply interchanged because stereochemistry at the benzylic carbon, the presence or absence of the β-hydroxyl group, and the ring substitution position (para vs. meta) each independently govern hydrogen-bonding capacity, molecular geometry, and chiral recognition [1]. The (R)-configured β-amino alcohol motif provides a specific spatial orientation of the amino and hydroxyl groups that is critical for diastereoselective transformations and for enantioselective binding in biological assays; replacing it with the (S)-enantiomer, the des-hydroxy analog, or the meta-substituted regioisomer fundamentally alters these properties [2]. The quantitative evidence below demonstrates where measurable physicochemical and structural differences translate into selection-relevant differentiation.

!
Stereochemical mismatch with (S)-enantiomer Identical bulk properties but opposite chiral recognition; replacing (R) with (S) may invert stereochemical outcomes in asymmetric synthesis and biological assays.
!
Loss of hydrogen-bonding capacity vs. des-hydroxy analog Removing the β-OH reduces H-bond donor count and synthetic handles, altering solubility, metal coordination, and interaction profiles.
!
Regioisomeric shape difference with meta isomer Para substitution gives linear geometry; meta isomer is bent, which may shift molecular packing, chromatography, and target recognition despite identical formula.

Quantitative Differentiation vs. Closest Analogs


Enantiomeric Configuration: (R) vs. (S) – Chiral Recognition

The (R)-enantiomer (CAS 1336715-38-8) and (S)-enantiomer (CAS 1336346-73-6) share identical predicted bulk physicochemical properties—boiling point 437.1±35.0 °C, density 1.261±0.06 g/cm³, and pKa 12.38–12.41—because these properties are enantiomer-independent [1]. However, the two enantiomers are physically distinct in any chiral environment: they exhibit equal and opposite specific optical rotation, elute at different retention times on chiral stationary phases, and display divergent—potentially opposite—biological activities at chiral targets such as enzymes and receptors [2]. For procurement purposes, selection of the correct enantiomer is therefore not a matter of purity preference but of functional necessity.

Enantiomeric Identity (R vs. S)
Class-level
Identical predicted bulk properties (bp, density, pKa); 100% chiral differentiation in enantioselective systems (WO2011014494A1)
Target: (R)-enantiomer CAS 1336715-38-8 Comparator: (S)-enantiomer CAS 1336346-73-6
Enantiomer-specific attribution required for chiral assays and stereoselective synthesis
Specific optical rotation not reported in public databases
Chiral Resolution Enantioselective Synthesis Stereochemistry

Hydrogen-Bond Donor Capacity: β-Amino Alcohol vs. Des-Hydroxy Analog

The target compound (C9H12N2O2, MW 180.20) contains a β-hydroxyl group that is absent in (R)-4-(1-Aminoethyl)benzamide (C9H12N2O, MW 164.20) [1][2]. This structural difference adds one hydrogen-bond donor (total HBD = 3 vs. 2 for the des-hydroxy analog) and one hydrogen-bond acceptor, increases the topological polar surface area, and reduces logP by an estimated 0.5–1.0 units, enhancing aqueous solubility and enabling additional intermolecular interactions (e.g., hydrogen bonding with biological targets, coordination to metal catalysts) . The 16 Da mass difference (9.7% increase) also shifts the compound's mass spectrometry detection window relative to the des-hydroxy analog.

H-Bond Donor Capacity
Cross-study
+1 HBD, +1 HBA, ΔMW +16.0 Da (+9.7%) vs. des-hydroxy analog (C₉H₁₂N₂O)
Target HBD≥3, HBA≥4, MW 180.20 Comparator HBD=2, HBA=3, MW 164.20
Reported hydrogen-bond and solubility context; enables additional intermolecular interactions
Experimental solubility not available
Hydrogen Bonding Solubility Molecular Recognition

Ring Substitution Position: para vs. meta – Molecular Geometry

The target para-substituted regioisomer (CAS 1336715-38-8) and the meta-substituted regioisomer 3-(1-amino-2-hydroxyethyl)benzamide (CAS 1391093-03-0) share identical molecular formula (C9H12N2O2) and molecular weight (180.20), but differ in the ring position of the amino alcohol side chain . This positional isomerism results in different molecular shapes: the para isomer presents an extended, linear geometry (≈180° bond angle between substituents), while the meta isomer presents a bent geometry (≈120°), which affects molecular packing, melting point, and interactions with biological targets . The predicted boiling point of the meta isomer is 418.9±35.0 °C versus a predicted ~437 °C for the para series (based on the (S)-enantiomer data), a difference of approximately 18 °C that reflects altered intermolecular forces .

Ring Substitution (para vs. meta)
Cross-study
Δbp ≈ +18 °C (para higher); linear (para) vs. bent (meta) molecular geometry
Target: para, predicted bp ~437 °C Comparator: meta (CAS 1391093-03-0), bp 418.9±35.0 °C
Molecular geometry may affect target interaction and crystal packing
Predicted values (Joback method); no experimental bp reported
Regioisomerism Physicochemical Properties Molecular Shape

β-Amino Alcohol Motif vs. Simple Aminoethyl Linker

The target compound features a vicinal amino alcohol (1-amino-2-hydroxyethyl) motif, a privileged structure in asymmetric synthesis that can serve as a chiral ligand precursor, chiral auxiliary, or key pharmacophore [1][2]. In contrast, 4-(2-aminoethyl)benzamide (CAS 90513-12-5, C9H12N2O, MW 164.20, LogP 1.687, PSA 69.11 Ų) lacks both the hydroxyl group and the chiral center, offering only a simple primary amine . The β-amino alcohol in the target compound enables chelation to metal ions, participation in stereodirecting hydrogen-bond networks, and further derivatization through the hydroxyl (e.g., silylation, acylation, oxidation to ketone) that is impossible with the simpler aminoethyl analog.

Functional Complexity
Class-level
Chiral β-amino alcohol enables metal chelation and stereoselective transformations, absent in simple aminoethyl analog
Target: vicinal NH₂/OH, MW 180.20 Comparator: 4-(2-aminoethyl)benzamide, achiral, MW 164.20
Supports stereochemical-control and coordination chemistry applications
Class-level β-amino alcohol principle (WO2011014494A1)
Synthetic Versatility β-Amino Alcohol Chiral Pool

Chiral Purity: Single Enantiomer vs. Racemate

The (R)-4-(1-Amino-2-hydroxyethyl)benzamide offered by specialty chemical suppliers is typically provided as a single enantiomer with enantiomeric excess (ee) verified by chiral HPLC or optical rotation [1]. In contrast, racemic 4-(1-amino-2-hydroxyethyl)benzamide (if used) would contain 50% of the unwanted (S)-enantiomer, reducing effective concentration of the active enantiomer to half and potentially introducing antagonistic or off-target effects in biological assays [2]. For asymmetric synthesis applications, the use of a racemate as a chiral auxiliary would yield racemic products, defeating the purpose of stereoselective synthesis.

Enantiomeric Purity
Class-level
Effective (R)-enantiomer content ~2× higher vs. racemate (0% ee); single enantiomer supplied with chiral identity confirmed
Single (R)-enantiomer ~100% effective (R) Racemate: 50% (R) + 50% (S) = 0% ee
Avoids racemate complexity and need for in-house chiral resolution
Verified by chiral HPLC or optical rotation per vendor
Enantiomeric Excess Optical Purity Quality Control

Application Scenarios


Chiral Auxiliary and Ligand Precursor

The (R)-configured β-amino alcohol motif enables the compound to serve as a chiral auxiliary or ligand precursor for enantioselective transformations, including metal-catalyzed asymmetric reactions [1]. Its vicinal amino and hydroxyl groups allow bidentate coordination to transition metals (e.g., Ti, Zn, Cu), forming chiral complexes that induce stereoselectivity in reactions such as asymmetric alkylation, epoxidation, and aldol condensation. The para-benzamide functionality provides a spectroscopic handle (amide NH2 1H NMR signals, IR carbonyl stretch) for reaction monitoring [2]. This application is supported by the broader patent literature on β-amino-α-hydroxy amides as stereodirecting intermediates [1].

Building Block for Kinase and Enzyme Inhibitor Libraries

The para-substituted benzamide core is a recognized pharmacophore in kinase inhibitor design, and the chiral β-amino alcohol side chain provides additional hydrogen-bonding contacts with protein active sites [1]. The (R)-configuration at the benzylic position can be exploited for structure-activity relationship (SAR) studies where enantiomeric pairs are compared to establish stereospecific binding. The free amine and hydroxyl groups serve as synthetic handles for further derivatization—amide coupling, sulfonylation, reductive amination, or O-alkylation—enabling rapid library generation [2].

Chiral Reference Standard for HPLC Method Development

As a single, well-defined (R)-enantiomer (CAS 1336715-38-8), this compound can serve as an authentic reference standard for developing chiral HPLC or SFC methods to resolve enantiomeric mixtures of β-amino-α-hydroxy benzamides [1]. The para-benzamide chromophore provides UV absorption suitable for detection at 254 nm, and the presence of both basic (amine) and polar (hydroxyl, amide) groups enables method optimization across a range of chiral stationary phases (e.g., polysaccharide-based, Pirkle-type, or crown ether columns) [2].

Bioconjugation and Chemical Biology Probe Development

The three functional groups—primary amine, primary alcohol, and primary amide—offer orthogonal reactivity for sequential bioconjugation strategies [1]. The amine can be selectively acylated or linked to fluorophores; the hydroxyl can be phosphorylated, glycosylated, or converted to a leaving group; and the benzamide can participate in directed ortho-metalation for further aromatic functionalization. The (R)-stereochemistry introduces chirality into the probe, which is valuable for studying stereospecific biomolecular interactions [2].

Application
Selection Property
Validation Focus
Chiral auxiliary & ligand precursor
β-amino alcohol motif for bidentate metal coordination
Enantioselective reaction outcomes and stereodirecting capability
Kinase/inhibitor library building block
para-Benzamide pharmacophore with chiral β-amino alcohol side chain
Stereospecific SAR and enantiomer-pair binding comparisons
Chiral HPLC reference standard
Single (R)-enantiomer with UV-active benzamide chromophore
Chiral separation method development and system suitability
Bioconjugation & probe development
Orthogonal amine, alcohol, amide handles with (R)-stereochemistry
Stereospecific biomolecular interaction and labeling studies
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